Ethyl 4-benzamido-2-methylquinoline-6-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by functionalization at the 2, 4, and 6 positions. The benzamido and ethyl ester groups could be introduced through nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar quinoline ring system, with the various substituents adding complexity to the molecule. The presence of the amide and ester functional groups could also result in interesting hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-rich aromatic quinoline ring and the various functional groups present. The amide and ester groups could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and polar functional groups would likely result in a relatively high boiling point and melting point, and the compound would likely be soluble in polar organic solvents .Scientific Research Applications
Medicinal Chemistry and Biological Activities
- Antibacterial and Antiviral Properties : Ethyl 4-benzamido-2-methylquinoline-6-carboxylate derivatives have been associated with pharmacological activities such as antibacterial and antiviral effects. The presence of a carboxamide unit connected to the quinoline core has been linked to these biological activities, highlighting the compound's versatility in medicinal chemistry (Batalha et al., 2019).
- Antiproliferative Effects in Human Glioblastoma : Studies have explored the structure-activity relationships within the quinoline series, identifying derivatives that exhibit antiproliferative effects against human glioblastoma cell lines, indicating potential for cancer therapy applications (Castellano et al., 2014).
Synthesis and Chemical Properties
- Regioselective Synthesis : Research has delved into the regioselectivity of reactions involving quinoline derivatives, with studies utilizing DFT methods to investigate the ethylation reaction of similar compounds, providing insights into their acid/base behavior and reaction paths (Batalha et al., 2019).
- Ortho-Alkylation Methodologies : Investigations into ortho-alkylation of carboxamides using quinoline-based compounds have been reported, offering high yields and regioselectivity, which could be applied to the synthesis of this compound derivatives (Fruchey et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities . They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to a range of biological activities . These interactions can result in changes at the molecular and cellular levels .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Quinoline derivatives are known to have a range of biological activities, indicating that they can have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 4-benzamido-2-methylquinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-25-20(24)15-9-10-17-16(12-15)18(11-13(2)21-17)22-19(23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKWHJLQHBBMCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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